molecular formula C8H14O2 B2407898 3-(3-Methylcyclobutyl)propanoic acid CAS No. 1313544-48-7

3-(3-Methylcyclobutyl)propanoic acid

Cat. No.: B2407898
CAS No.: 1313544-48-7
M. Wt: 142.198
InChI Key: ROQSJMIERXZXQL-UHFFFAOYSA-N
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Description

3-(3-Methylcyclobutyl)propanoic acid is an organic compound with the molecular formula C8H14O2 It is characterized by a cyclobutyl ring substituted with a methyl group at the third position and a propanoic acid moiety

Scientific Research Applications

3-(3-Methylcyclobutyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylcyclobutyl)propanoic acid typically involves the following steps:

    Cyclobutyl Formation: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors under specific conditions.

    Methyl Substitution: The methyl group is introduced at the third position of the cyclobutyl ring using a methylating agent such as methyl iodide in the presence of a base.

    Propanoic Acid Addition: The final step involves the addition of a propanoic acid moiety to the substituted cyclobutyl ring through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylcyclobutyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), appropriate solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Mechanism of Action

The mechanism of action of 3-(3-Methylcyclobutyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylpropanoic acid: Similar structure but lacks the methyl substitution.

    3-Methylcyclobutylacetic acid: Similar structure with an acetic acid moiety instead of propanoic acid.

Uniqueness

3-(3-Methylcyclobutyl)propanoic acid is unique due to the presence of both a cyclobutyl ring and a propanoic acid moiety, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-(3-methylcyclobutyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-4-7(5-6)2-3-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQSJMIERXZXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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